molecular formula C19H16ILiSi B14362566 Lithium iodo(triphenylsilyl)methanide CAS No. 90158-99-9

Lithium iodo(triphenylsilyl)methanide

Cat. No.: B14362566
CAS No.: 90158-99-9
M. Wt: 406.3 g/mol
InChI Key: RQPBRBKZHCGPRC-UHFFFAOYSA-N
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Description

Lithium iodo(triphenylsilyl)methanide is a highly reactive organometallic compound characterized by its lithium center coordinated to a methanide ligand substituted with both an iodine atom and a triphenylsilyl group. This structure confers strong nucleophilic and basic properties, making it valuable in organic synthesis for deprotonation, alkylation, and cross-coupling reactions.

Properties

CAS No.

90158-99-9

Molecular Formula

C19H16ILiSi

Molecular Weight

406.3 g/mol

IUPAC Name

lithium;iodomethyl(triphenyl)silane

InChI

InChI=1S/C19H16ISi.Li/c20-16-21(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19;/h1-16H;/q-1;+1

InChI Key

RQPBRBKZHCGPRC-UHFFFAOYSA-N

Canonical SMILES

[Li+].C1=CC=C(C=C1)[Si]([CH-]I)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Lithium iodo(triphenylsilyl)methanide can be synthesized through a metal-halogen exchange reaction. This involves the reaction of triphenylsilyl iodide with lithium metal in an appropriate solvent, such as diethyl ether or tetrahydrofuran. The reaction is typically carried out at low temperatures to ensure the stability of the organolithium compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

Lithium iodo(triphenylsilyl)methanide undergoes various types of reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include halides, carbonyl compounds, and electrophiles. The reactions are typically carried out in inert atmospheres, such as nitrogen or argon, to prevent the compound from reacting with moisture or oxygen .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in substitution reactions, the product will be a new organolithium compound, while in addition reactions, the product will be a new carbon-carbon bonded compound .

Scientific Research Applications

Lithium iodo(triphenylsilyl)methanide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of lithium iodo(triphenylsilyl)methanide involves the nucleophilic attack of the lithium atom on electrophilic centers. This can lead to the formation of new carbon-carbon or carbon-heteroatom bonds. The compound’s reactivity is influenced by the stability of the carbanion intermediate formed during the reaction .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparison

Lithium iodo(triphenylsilyl)methanide shares structural similarities with other triphenylsilyl-metal compounds but differs in its central atom and substituents. Key comparisons include:

  • Triphenylsilyl Lithium: Both compounds feature a lithium center bonded to a triphenylsilyl group.
  • Triphenylsilyl Chloride (CAS 76-86-8) : This silicon-centered compound lacks the lithium-iodine moiety and is primarily used as a silylating agent. Its electrophilic silicon center contrasts with the nucleophilic lithium in the methanide derivative, highlighting divergent applications .
  • Triphenyllead Derivatives (e.g., Triphenyllead Acetate) : These lead-based analogs exhibit heavier-atom effects, with lower reactivity in nucleophilic pathways and significant toxicity, limiting their utility compared to lithium-based systems .

Data Table: Comparative Analysis of Key Compounds

Compound Central Atom Reactivity Profile Typical Applications Handling Precautions
This compound Li High nucleophilicity Cross-coupling, alkylation Air/moisture-sensitive
Triphenylsilyl lithium Li Strong base Deprotonation, C–Si bond formation Air-sensitive
Triphenylsilyl chloride (CAS 76-86-8) Si Electrophilic Silylation, protecting groups Corrosive, moisture-sensitive
Triphenyllead acetate Pb Low reactivity Historical industrial uses Highly toxic, environmental hazard

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